molecular formula C10H15NO2 B1309614 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 847744-27-8

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1309614
CAS No.: 847744-27-8
M. Wt: 181.23 g/mol
InChI Key: UUWRKNQFRGKDGI-UHFFFAOYSA-N
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Description

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of isopropyl and dimethyl substituents at positions 1, 2, and 5, respectively, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable amine with a diketone followed by cyclization can yield the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a solvent such as toluene or ethanol, with the addition of a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification process may involve crystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties, such as conductive polymers and dyes.

Comparison with Similar Compounds

    2,5-Dimethyl-1H-pyrrole: Lacks the isopropyl and carboxylic acid groups, resulting in different chemical and biological properties.

    1H-Pyrrole-2,5-dicarboxylic acid: Contains two carboxylic acid groups, leading to increased acidity and different reactivity.

    1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: The carboxamide group alters the compound’s hydrogen bonding and solubility properties.

Uniqueness: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both isopropyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRKNQFRGKDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407114
Record name 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-27-8
Record name 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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